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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aprutumab Ixadotin, an antibody-drug

conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2), with other FGFR2-

targeting therapies. The information presented is supported by available preclinical and clinical

data to assist researchers in understanding the specificity and therapeutic potential of this

ADC.

Introduction to Aprutumab Ixadotin
Aprutumab Ixadotin (formerly BAY 1187982) is an ADC composed of a fully human anti-

FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent,

an auristatin W derivative, via a non-cleavable linker.[1][2] The rationale behind this targeted

therapy is the overexpression of FGFR2 in various solid tumors, including gastric and triple-

negative breast cancer, making it a promising therapeutic target.[1] The ADC is designed to

selectively bind to FGFR2-expressing tumor cells, become internalized, and release its

cytotoxic payload, leading to tumor cell death.[1]

FGFR2 Signaling Pathway
The Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that, upon

binding with fibroblast growth factors (FGFs), activates downstream signaling pathways such

as the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation,
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survival, and differentiation. Dysregulation of FGFR2 signaling, through mutations, gene

amplifications, or fusions, can lead to uncontrolled cell growth and tumor development.

Extracellular Space Cell Membrane

Intracellular Space

FGF Ligand FGFR2 FRS2 GRB2

PI3K

SOS RAS RAF MEK ERK

Cell Proliferation,
Survival, Differentiation

PIP2
 converts to

PIP3 AKT
mTOR

Click to download full resolution via product page

FGFR2 Signaling Pathway

Comparison with Other FGFR2-Targeting Therapies
The landscape of FGFR2-targeted therapies includes small molecule inhibitors and other

antibody-based treatments. This section provides a comparative overview of Aprutumab
Ixadotin against some of these alternatives.
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Aprutumab

Ixadotin

Antibody-

drug

conjugate;

delivers a

cytotoxic

payload

(auristatin

derivative) to

FGFR2-

expressing

cells.[1]

FGFR2

Preclinical:

IC50 of

0.097-0.83

nM in various

cell lines;

tumor

regression in

xenograft

models.[2]

Clinical: No

objective

responses in

Phase I.[3]

Thrombocyto

penia,

proteinuria,

corneal

epithelial

microcysts.[3]

Phase I

Terminated.

[3]

Bemarituzum

ab

Monoclonal

antibody that

blocks FGF

binding to

FGFR2b and

enhances

antibody-

dependent

cell-mediated

cytotoxicity

(ADCC).[4][5]

FGFR2b

Phase II

(FIGHT trial):

Improved

progression-

free survival

and overall

survival in

combination

with

chemotherap

y in

FGFR2b+

gastric

cancer.[4]

Corneal

adverse

events,

stomatitis.[4]

Phase III

(FORTITUDE

-101 and

-102 trials

ongoing).
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Erdafitinib

Pan-FGFR

kinase

inhibitor.[6]

FGFR1,

FGFR2,

FGFR3,

FGFR4

Approved for

urothelial

carcinoma

with

susceptible

FGFR3 or

FGFR2

alterations;

Objective

Response

Rate (ORR)

of 40%.[7]

Hyperphosph

atemia,

stomatitis,

eye

disorders.[7]

Approved for

specific

indications.[7]

Infigratinib

Pan-FGFR

kinase

inhibitor.[8]

FGFR1,

FGFR2,

FGFR3

Approved for

cholangiocarc

inoma with

FGFR2

fusion or

other

rearrangeme

nt; ORR of

23%.[9]

Hyperphosph

atemia, eye

disorders,

stomatitis.[9]

Approved for

specific

indications.[9]

Pemigatinib

Pan-FGFR

kinase

inhibitor.[8]

FGFR1,

FGFR2,

FGFR3

Approved for

cholangiocarc

inoma with

FGFR2

fusion or

rearrangeme

nt; ORR of

35.5%.

Hyperphosph

atemia,

alopecia,

diarrhea, nail

toxicity.

Approved for

specific

indications.[7]
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Rogaratinib

Pan-FGFR

kinase

inhibitor.[7][8]

FGFR1,

FGFR2,

FGFR3,

FGFR4

Phase II in

FGFR-

overexpressi

ng NSCLC

did not meet

primary

endpoint.[8]

Hyperphosph

atemia,

diarrhea,

stomatitis.[8]

In clinical

development.

[8]

Experimental Protocols for Specificity Validation
Validating the specificity of an ADC like Aprutumab Ixadotin involves a series of in vitro and in

vivo experiments to demonstrate its selective binding and cytotoxic activity against target-

expressing cells.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer

cells.

Objective: To measure the half-maximal inhibitory concentration (IC50) of Aprutumab Ixadotin
in FGFR2-positive and FGFR2-negative cell lines.

Protocol:

Cell Plating: Seed FGFR2-positive (e.g., SNU-16) and FGFR2-negative (e.g., MCF-7) cells in

96-well plates at a predetermined optimal density and incubate overnight to allow for cell

attachment.[10]

ADC Treatment: Prepare serial dilutions of Aprutumab Ixadotin and a non-targeting control

ADC in cell culture medium. Add the ADC solutions to the respective wells and incubate for a

period of 72 to 144 hours.[10]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to

purple formazan crystals.[10]
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Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the

formazan crystals.[10]

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using

a microplate reader.[10]

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Plot the percentage of viability against the ADC concentration and determine the IC50 value

using a sigmoidal dose-response curve. A significantly lower IC50 in FGFR2-positive cells

compared to FGFR2-negative cells indicates target specificity.[10]
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In Vivo Xenograft Models
Animal models are essential for evaluating the in vivo efficacy and specificity of an ADC in a

more complex biological system.

Objective: To assess the anti-tumor activity of Aprutumab Ixadotin in mouse xenograft models

bearing FGFR2-positive and FGFR2-negative tumors.

Protocol:

Tumor Implantation: Subcutaneously implant FGFR2-positive (e.g., NCI-H716) and FGFR2-

negative human tumor cells into immunodeficient mice.[2]

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified

volume, randomize the mice into treatment and control groups.[11]

ADC Administration: Administer Aprutumab Ixadotin and a control (e.g., vehicle or a non-

targeting ADC) intravenously at predetermined doses and schedules.[2]

Tumor Volume Measurement: Measure tumor volumes regularly (e.g., twice weekly) using

calipers.[11]

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[11]

Endpoint: Continue the study until tumors in the control group reach a predetermined

endpoint size or for a specified duration.[11]

Data Analysis: Compare the tumor growth inhibition between the Aprutumab Ixadotin-

treated groups and the control groups for both FGFR2-positive and FGFR2-negative tumor

models. Significant tumor growth inhibition only in the FGFR2-positive model demonstrates

in vivo specificity.[2]
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Conclusion
Preclinical data demonstrated the specificity of Aprutumab Ixadotin for FGFR2-expressing

cells, with potent in vitro cytotoxicity and in vivo anti-tumor activity in relevant cancer models.[2]

However, the translation of these findings to the clinical setting was challenging. The Phase I

clinical trial was terminated due to poor tolerability and a maximum tolerated dose that was

below the predicted therapeutic threshold.[3] This highlights the complexities of ADC

development and the importance of robust preclinical models that can accurately predict

clinical outcomes.

In comparison to other FGFR2-targeting agents, Aprutumab Ixadotin's ADC approach offers

the potential for highly targeted delivery of a potent cytotoxic agent. However, the clinical

success of small molecule inhibitors like Erdafitinib, Infigratinib, and Pemigatinib in specific

patient populations with FGFR alterations, and the promising data for the monoclonal antibody

Bemarituzumab, underscore the diverse and evolving landscape of FGFR2-targeted therapies.

[4][7][9] Future research in this area will likely focus on optimizing the therapeutic index of

ADCs and identifying predictive biomarkers to select patients who are most likely to benefit

from these targeted treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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